Cas no 1211506-88-5 (Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine)

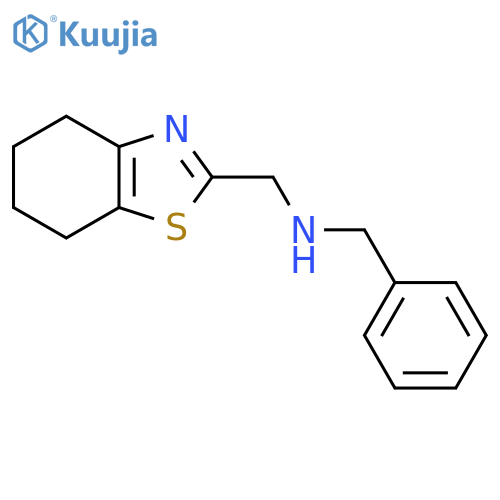

1211506-88-5 structure

商品名:Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine

CAS番号:1211506-88-5

MF:C15H18N2S

メガワット:258.381822109222

CID:5273793

Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 化学的及び物理的性質

名前と識別子

-

- BENZYL-(4,5,6,7-TETRAHYDRO-BENZOTHIAZOL-2-YLMETHYL)-AMINE

- benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine

- 2-Benzothiazolemethanamine, 4,5,6,7-tetrahydro-N-(phenylmethyl)-

- Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine

-

- インチ: 1S/C15H18N2S/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h1-3,6-7,16H,4-5,8-11H2

- InChIKey: ASQXRBYMFXSAJH-UHFFFAOYSA-N

- ほほえんだ: S1C(CNCC2C=CC=CC=2)=NC2=C1CCCC2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 53.2

Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-698014-0.05g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 0.05g |

$768.0 | 2023-03-10 | ||

| Enamine | EN300-698014-1.0g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-698014-10.0g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 10.0g |

$3929.0 | 2023-03-10 | ||

| Enamine | EN300-698014-0.1g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 0.1g |

$804.0 | 2023-03-10 | ||

| Enamine | EN300-698014-2.5g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 2.5g |

$1791.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01078017-1g |

Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine |

1211506-88-5 | 95% | 1g |

¥4494.0 | 2023-04-05 | |

| Enamine | EN300-698014-0.5g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 0.5g |

$877.0 | 2023-03-10 | ||

| Enamine | EN300-698014-0.25g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 0.25g |

$840.0 | 2023-03-10 | ||

| Enamine | EN300-698014-5.0g |

benzyl[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]amine |

1211506-88-5 | 5.0g |

$2650.0 | 2023-03-10 |

Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1211506-88-5 (Benzyl-(4,5,6,7-tetrahydro-benzothiazol-2-ylmethyl)-amine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量